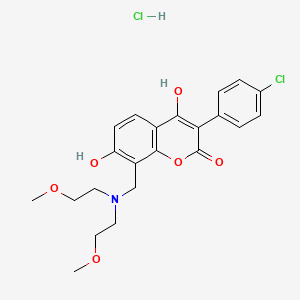

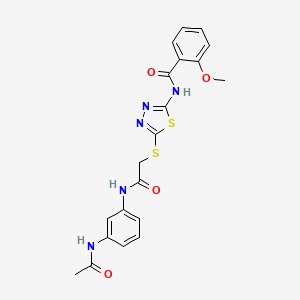

(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as oxazole and triazole rings. These structures are commonly found in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that include the formation of intermediate structures, which are then further modified to achieve the desired product. For instance, the synthesis of triazole derivatives can be performed using "click chemistry" approaches, which are efficient and straightforward routes to synthesize 1,2,3-triazoles, as described in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . Similarly, the synthesis of oxazole derivatives can involve reactions such as arylation and vinylation, as seen in the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like triazoles and oxazoles is often characterized using spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as X-ray diffraction techniques . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Heterocyclic compounds like the one can undergo a variety of chemical reactions. Triazole rings can be synthesized through cyclization reactions and can participate in further functionalization reactions . Oxazole derivatives can react with organolead triacetates to introduce aryl or vinyl groups . These reactions are important for modifying the chemical properties of the compound and enhancing its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of electronegative atoms like nitrogen and oxygen in the rings can affect the compound's polarity, solubility, and reactivity. The intermolecular hydrogen bonding, as observed in the structural studies of triazole derivatives, can also impact the compound's melting point and boiling point . These properties are essential for the compound's stability, formulation, and bioavailability.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A significant application of this compound is its use in the synthesis and antimicrobial activity studies of various derivatives. Novel compounds synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines demonstrated good to moderate antimicrobial activities against test microorganisms. This showcases the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).

Tetrel Bonding Interactions and Structural Analysis

The compound plays a role in the synthesis of derivatives that establish tetrel bonding interactions. These interactions have been analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, contributing to our understanding of nucleophilic/electrophilic interactions and the influence on molecular stability and bonding (Ahmed et al., 2020).

Anticancer Properties and Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have shown potential anti-cancer activity. These studies provide insights into the mechanism behind the anti-cancer properties, highlighting the compound's relevance in designing cancer therapeutics (Karayel, 2021).

Cytotoxic and Antibacterial Activities

Research into β-carboline derivatives possessing the 1,2,3-triazole ring has shown significant cytotoxic activity against cancer cell lines and excellent antibacterial activity. This indicates the compound's versatility in developing agents with dual anticancer and antibacterial properties (Salehi et al., 2016).

Enzyme Inhibition Studies

Studies on novel heterocyclic compounds derived from the compound have shown significant lipase and α-glucosidase inhibition. These findings are crucial for developing treatments for conditions related to enzyme dysfunction, showcasing the compound's potential in medicinal chemistry applications (Bekircan et al., 2015).

Propriétés

IUPAC Name |

[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O4/c1-4-30-20-8-6-5-7-18(20)22-25-19(15(3)32-22)13-31-23(29)21-14(2)28(27-26-21)17-11-9-16(24)10-12-17/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEFSZCMLUDSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)

![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)

![N-(4-bromo-3-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008907.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)

![6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3008911.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)